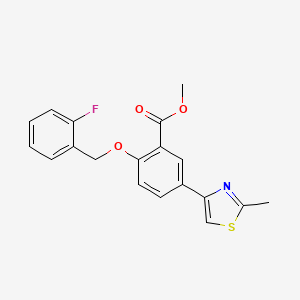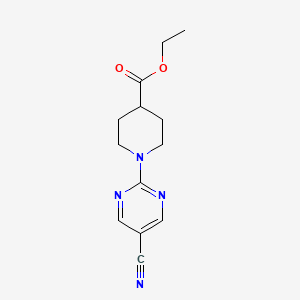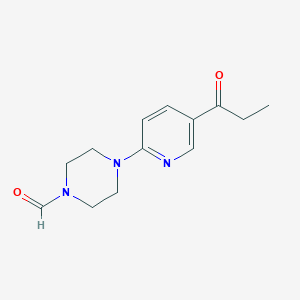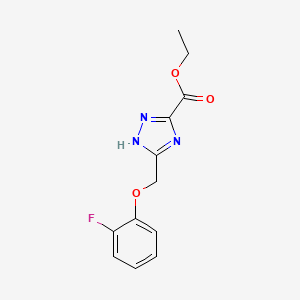
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorobenzyl group, a methylthiazolyl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate typically involves the following steps:
Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl alcohol, is reacted with a suitable base (e.g., sodium hydride) to form the corresponding alkoxide. This intermediate is then reacted with a halogenated benzoate ester to form the fluorobenzyl benzoate.
Introduction of the Methylthiazolyl Group: The fluorobenzyl benzoate is then subjected to a nucleophilic substitution reaction with 2-methylthiazole. This step typically requires the use of a strong base (e.g., potassium carbonate) and an appropriate solvent (e.g., dimethylformamide) to facilitate the reaction.
Esterification: The final step involves the esterification of the intermediate product with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques (e.g., chromatography), and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents (e.g., potassium permanganate) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents (e.g., lithium aluminum hydride) to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or methylthiazolyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and pathways.
Mécanisme D'action
The mechanism of action of Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and methylthiazolyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-((2-chlorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-((2-bromobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
- Methyl 2-((2-iodobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate
Uniqueness
Methyl 2-((2-fluorobenzyl)oxy)-5-(2-methylthiazol-4-yl)benzoate is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s reactivity, binding affinity, and overall biological activity compared to its halogenated analogs. The fluorine atom’s electronegativity and small size contribute to these distinct properties, making this compound particularly valuable in various research applications.
Propriétés
Formule moléculaire |
C19H16FNO3S |
|---|---|
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
methyl 2-[(2-fluorophenyl)methoxy]-5-(2-methyl-1,3-thiazol-4-yl)benzoate |
InChI |
InChI=1S/C19H16FNO3S/c1-12-21-17(11-25-12)13-7-8-18(15(9-13)19(22)23-2)24-10-14-5-3-4-6-16(14)20/h3-9,11H,10H2,1-2H3 |
Clé InChI |
SBKJTSNRBFAWIG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)C2=CC(=C(C=C2)OCC3=CC=CC=C3F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)








![2-(4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-5-yl)ethanol](/img/structure/B11796710.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B11796726.png)
